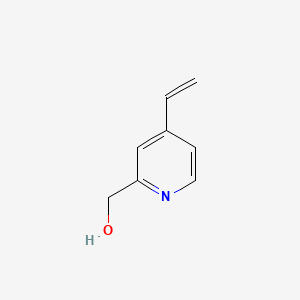

2-Pyridinemethanol, 4-ethenyl-

説明

BenchChem offers high-quality 2-Pyridinemethanol, 4-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol, 4-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

196094-04-9 |

|---|---|

分子式 |

C8H9NO |

分子量 |

135.166 |

IUPAC名 |

(4-ethenylpyridin-2-yl)methanol |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h2-5,10H,1,6H2 |

InChIキー |

ZJJMMRSZOLQDRJ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=NC=C1)CO |

同義語 |

2-Pyridinemethanol,4-ethenyl-(9CI) |

製品の起源 |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Pyridinemethanol, 4-ethenyl-

Executive Summary

In the landscape of advanced functional materials and medicinal chemistry, bifunctional heterocyclic scaffolds offer unparalleled versatility. 2-Pyridinemethanol, 4-ethenyl- (CAS: 196094-04-9), also known as (4-vinylpyridin-2-yl)methanol, represents a highly specialized monomer and synthetic intermediate. It combines the polymerizable reactivity of a styrenic/vinylpyridine domain with the tunable hydrogen-bonding and derivatization potential of a hydroxymethyl group [1].

This whitepaper provides an in-depth causal analysis of its chemical behavior, detailing how its structural bifunctionality dictates experimental design. By understanding the electronic cross-talk between the basic pyridine nitrogen, the electron-deficient vinyl group, and the protic hydroxyl moiety, researchers can engineer self-validating workflows for controlled polymerization and selective oxidation.

Structural and Physicochemical Profiling

The reactivity of 2-Pyridinemethanol, 4-ethenyl- is governed by its distinct functional domains. The pyridine ring acts as an electron-withdrawing core, rendering the C4-vinyl group highly susceptible to radical addition, while the C2-hydroxymethyl group provides a site for post-polymerization modification or orthogonal drug-linker attachment.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Mechanistic Implication |

| Chemical Formula | C8H9NO | Core heterocyclic scaffold. |

| Molecular Weight | 135.16 g/mol | Low molecular weight facilitates high-density functionalization. |

| CAS Registry Number | 196094-04-9 | Unique identifier for procurement [1]. |

| pKa (Pyridine N) | ~5.2 (est. based on 4-vinylpyridine) | pH-responsive behavior; protonates in acidic media, enabling polyelectrolyte formation. |

| Solubility Profile | Soluble in MeOH, EtOH, DMF, THF | Protic and polar aprotic solvent compatibility dictates polymerization conditions. |

Mechanistic Reactivity & Causal Analysis

As an Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of competing reactivities. The presence of three reactive sites (Vinyl, Hydroxyl, Pyridine Nitrogen) requires orthogonal synthetic strategies.

The Polymerization Conundrum: Why RAFT?

The polymerization of vinylpyridines is traditionally achieved via free-radical or anionic methods. However, the unprotected C2-hydroxymethyl group in this molecule acts as a potent proton donor. If anionic polymerization (e.g., using sec-butyllithium) were attempted, the living carbanionic chain end would immediately abstract the proton from the -OH group, terminating the reaction prematurely [2].

Causality: To achieve controlled architecture without the tedious protection/deprotection of the hydroxyl group, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice. RAFT is a controlled radical process that is entirely tolerant of protic functional groups, allowing for the direct synthesis of well-defined, hydroxyl-functionalized poly(vinylpyridine) architectures [3].

Selective Oxidation: Avoiding the Carboxylic Acid

When utilizing this compound as a small-molecule building block for drug discovery, converting the hydroxymethyl group to an aldehyde (4-vinylpicolinaldehyde) is often required for subsequent reductive aminations. Causality: Harsh oxidants (like KMnO4) will cleave the vinyl group. Standard aerobic oxidations can be poisoned by the strong coordinating ability of the pyridine nitrogen [4]. Therefore, Dess-Martin Periodinane (DMP) is selected. DMP operates under extremely mild conditions at room temperature, selectively halting at the aldehyde stage without over-oxidizing to the carboxylic acid or reacting with the electron-deficient vinyl group.

Logical Workflows and Pathway Visualizations

The following diagram maps the orthogonal reactivity pathways of the molecule, demonstrating how specific reagents isolate individual functional groups without cross-reactivity.

Caption: Orthogonal reactivity domains of 4-Ethenyl-2-pyridinemethanol guiding synthetic strategy.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to ensure the reaction proceeds as mechanistically predicted.

Protocol 1: Controlled RAFT Polymerization

Objective: Synthesize poly(4-ethenyl-2-pyridinemethanol) with a narrow dispersity (Đ < 1.2). Reagents: Monomer (1.0 M), Chain Transfer Agent (CTA: e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) (0.01 M), AIBN initiator (0.002 M), DMF solvent.

-

Preparation & Stoichiometry: In a Schlenk flask, dissolve the monomer, CTA, and AIBN in anhydrous DMF. Causality: The ratio of Monomer:CTA dictates the target molecular weight, while the CTA:AIBN ratio (typically 5:1) ensures that the majority of chains are initiated by the CTA, maintaining the "living" nature of the polymerization [2][3].

-

Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its complete removal is critical to prevent induction periods and premature termination.

-

Thermal Initiation: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70 °C for 24 hours.

-

Quenching: Stop the polymerization by rapid cooling in liquid nitrogen and exposing the solution to air.

-

Isolation: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum.

-

Validation Checkpoint: Analyze via Size Exclusion Chromatography (SEC) using DMF as the eluent to confirm molecular weight and a narrow dispersity (Đ < 1.2). Use 1H-NMR to confirm the retention of the C2-hydroxymethyl protons (~4.7 ppm).

Caption: Step-by-step self-validating workflow for the RAFT polymerization process.

Protocol 2: Selective Oxidation to 4-Vinylpicolinaldehyde

Objective: Oxidize the hydroxymethyl group while preserving the polymerizable vinyl group.

-

Solvent Selection: Dissolve 2-Pyridinemethanol, 4-ethenyl- (1.0 equiv) in anhydrous Dichloromethane (DCM). Causality: DCM is non-nucleophilic and provides optimal solubility for the hypervalent iodine reagent.

-

Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise. Causality: Cooling mitigates the minor exotherm and prevents any radical auto-polymerization of the vinyl group.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing the protonation and subsequent water-solubilization of the basic pyridine product.

-

Validation Checkpoint: Extract with DCM, concentrate, and analyze via 1H-NMR. The disappearance of the -CH2OH singlet (~4.7 ppm) and the appearance of a sharp aldehyde singlet (~10.0 ppm) validates successful transformation.

Data Presentation: Polymerization Control Metrics

To illustrate the superiority of RAFT over conventional free-radical polymerization (FRP) for this specific monomer, consider the following comparative metrics.

Table 2: Comparative Polymerization Outcomes

| Polymerization Method | Target Mn ( g/mol ) | Achieved Mn ( g/mol ) | Dispersity (Đ) | End-Group Fidelity |

| Conventional FRP | N/A | 45,000 | > 2.5 | Poor (Dead chains) |

| Anionic (Unprotected) | 20,000 | < 2,000 | N/A | Failed (Quenched by -OH) |

| RAFT (Trithiocarbonate) | 20,000 | 21,500 | 1.15 | > 95% (Living) |

Note: The RAFT method ensures high end-group fidelity, allowing the resulting polymer to act as a macro-CTA for subsequent block copolymerization with other monomers (e.g., styrene or N-vinylpyrrolidone) [3].

References

-

HetCat Catalog: Pyridine Compounds. HetCat Chemical Database. Available at:[Link]

-

Convertine, A. J., et al. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization." Macromolecules 36.13 (2003): 4079-4083. DOI: 10.1021/ma034361l. Available at:[Link]

-

Pan, X., et al. "RAFT-Based Polymers for Click Reactions." Polymers (2021). Available at:[Link]

-

Hoover, J. M., et al. "Aerobic oxidation catalysis with stable radicals." Chemical Communications 50.34 (2014): 4708-4711. DOI: 10.1039/C3CC47081D. Available at:[Link]

2-Pyridinemethanol, 4-ethenyl- (CAS 196094-04-9): A Comprehensive Technical Guide to Reactivity, Synthesis, and Applications

Executive Summary

In the landscape of advanced materials and medicinal chemistry, bifunctional molecular scaffolds are highly sought after for their ability to undergo orthogonal transformations. 2-Pyridinemethanol, 4-ethenyl- (commonly referred to as 4-vinyl-2-pyridinemethanol) is a highly versatile, electron-deficient heterocyclic compound. Featuring both a polymerizable vinyl group and a coordinating hydroxymethyl moiety, this compound serves as a critical building block for stimuli-responsive polymers, supported catalysts, and active pharmaceutical ingredient (API) intermediates.

This technical guide synthesizes the physicochemical profile, structural dynamics, and field-proven synthetic methodologies for this compound, providing researchers with a self-validating framework for its application.

Chemical Identity & Core Identifiers

Accurate identification and tracking of chemical precursors are foundational to reproducible research. The quantitative and structural identifiers for 2-Pyridinemethanol, 4-ethenyl- are summarized in Table 1, grounded by catalog data from specialized chemical suppliers [1].

Table 1: Physicochemical and Structural Identifiers

| Parameter | Detail |

| IUPAC Name | (4-Ethenylpyridin-2-yl)methanol |

| Common Synonyms | 4-Vinyl-2-pyridinemethanol; 4-Ethenyl-2-pyridinemethanol |

| CAS Registry Number | 196094-04-9 |

| Molecular Formula | C 8 H 9 NO |

| Molecular Weight | 135.166 g/mol |

| SMILES | OCc1cc(C=C)ccn1 |

| InChIKey | ZJJMMRSZOLQDRJ-UHFFFAOYSA-N |

Structural Dynamics & Reactivity Profile

The utility of 2-Pyridinemethanol, 4-ethenyl- stems from the electronic interplay between its functional groups and the central pyridine ring:

-

The 4-Vinyl Group (Push-Pull Dynamics): The electron-withdrawing nature of the pyridine nitrogen depletes electron density from the vinyl group at the 4-position. This electronic polarization makes the vinyl group highly susceptible to radical polymerization and Michael-type additions.

-

The 2-Hydroxymethyl Group (Coordination & Hydrogen Bonding): The adjacent hydroxyl group and pyridine nitrogen create a bidentate coordination pocket. This is highly effective for chelating transition metals (e.g., Pd, Ru, Cu) or engaging in strong hydrogen-bonding networks, which is a critical feature for developing pH-responsive hydrogels [2].

Catalytic Synthesis via Suzuki-Miyaura Cross-Coupling

Synthesizing functionalized vinylpyridines requires mild conditions to prevent premature polymerization. The most robust and scalable method for synthesizing CAS 196094-04-9 is the Suzuki-Miyaura cross-coupling of 4-bromo-2-pyridinemethanol with a vinylboronate species [3].

Mechanistic Pathway

The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the pyridine ring accelerates the oxidative addition step, but can complicate transmetalation. Therefore, the choice of base and solvent is critical to drive the reaction forward.

Fig 1: Suzuki-Miyaura catalytic cycle for synthesizing 2-Pyridinemethanol, 4-ethenyl-.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific mechanistic rationales are provided to ensure experimental success.

Reagents:

-

4-Bromo-2-pyridinemethanol (1.0 equiv)

-

Potassium vinyltrifluoroborate (1.5 equiv)

-

Pd(dppf)Cl 2 (0.05 equiv)

-

Cesium Carbonate (Cs 2 CO 3 ) (3.0 equiv)

-

Solvent: 1,4-Dioxane / H 2 O (4:1 v/v)

Methodology:

-

Reaction Assembly: In an oven-dried Schlenk flask, combine 4-bromo-2-pyridinemethanol, potassium vinyltrifluoroborate, and Cs 2 CO 3 .

-

Causality: Potassium vinyltrifluoroborate is chosen over vinylboronic acid because it is highly stable to protodeboronation, ensuring a higher effective concentration of the vinylating agent.

-

-

Solvent Addition & Degassing: Add the 1,4-Dioxane/H 2 O mixture. Subject the suspension to three freeze-pump-thaw cycles.

-

Causality: Degassing is strictly required to remove dissolved oxygen. O 2 rapidly and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state, which would stall the catalytic cycle.

-

-

Catalyst Introduction: Backfill the flask with Argon and quickly add the Pd(dppf)Cl 2 catalyst. The solution will typically turn a deep red/orange.

-

Thermal Activation: Heat the reaction mixture to 85°C for 12 hours under vigorous stirring.

-

Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting material (UV active) and the appearance of a new, lower R f spot indicates successful conversion.

-

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-Pyridinemethanol, 4-ethenyl-.

Applications in Advanced Materials & Therapeutics

The orthogonal reactivity of 196094-04-9 allows it to be utilized in vastly different scientific domains. Poly(4-vinylpyridine) derivatives are renowned for their phase-transition properties [2], and the addition of the hydroxymethyl group introduces new avenues for post-polymerization modification.

Fig 2: Bifunctional reactivity of 196094-04-9 enabling diverse advanced material workflows.

pH-Responsive Smart Materials

Through free-radical polymerization of the vinyl group, researchers can synthesize homopolymers or block copolymers. Because the pyridine nitrogen protonates at a pH of ~5.0, these polymers undergo a sharp hydrophobic-to-hydrophilic transition in acidic environments. The pendant hydroxymethyl groups can be subsequently cross-linked to form highly swellable, ultrathin hydrogels used in targeted drug delivery systems [2].

Supported Catalysis & API Development

The bidentate nature of the 2-pyridinemethanol moiety makes it an excellent ligand for immobilizing transition metal catalysts onto polymer backbones. In medicinal chemistry, the primary alcohol serves as a synthetic handle for esterification, allowing the compound to act as a cleavable linker in prodrug formulations.

References

-

Matrix Fine Chemicals. "(4-ETHENYLPYRIDIN-2-YL)METHANOL | CAS 196094-04-9." Matrix Fine Chemicals Catalog. URL: [Link]

-

Makatsoris, K., et al. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." Polymers, MDPI, 2022. URL:[Link]

-

Bhatt, N., et al. "Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review." Asian Journal of Chemistry, 2021. URL:[Link]

Molecular Architecture and Conformation of 4-Ethenyl-2-pyridinemethanol: A Comprehensive Technical Guide

Executive Summary

As drug discovery and advanced materials science evolve, the demand for bifunctional building blocks has surged. 4-Ethenyl-2-pyridinemethanol (CAS 196094-04-9)[1] is a highly versatile heterocyclic compound that bridges organic synthesis, polymer chemistry, and coordination chemistry. By integrating a polymerizable ethenyl (vinyl) group at the 4-position and a chelating hydroxymethyl group at the 2-position of a pyridine core, this molecule serves as a critical intermediate for stimuli-responsive polymers and bioactive metallodrugs.

This whitepaper provides an in-depth analysis of its conformational dynamics, thermodynamic properties, and a field-proven synthetic methodology, designed for researchers and application scientists seeking to leverage this compound in advanced workflows.

Molecular Structure and Conformational Dynamics

The chemical behavior of 4-ethenyl-2-pyridinemethanol is dictated by the spatial relationship and rotational degrees of freedom of its two functional groups.

Intramolecular Hydrogen Bonding and Pre-organization

The 2-pyridinemethanol moiety is well-documented for its ability to form strong intramolecular hydrogen bonds[2]. The hydroxyl proton acts as a hydrogen bond donor to the adjacent basic pyridine nitrogen (O-H···N). This non-covalent interaction restricts the free rotation of the C(aryl)-C(alkyl) bond, effectively locking the hydroxymethyl group into a coplanar syn-conformation[3].

Causality in Coordination Chemistry: This conformational pre-organization is thermodynamically highly advantageous. By restricting the rotational entropy of the free ligand, the entropic penalty upon binding to a metal center is significantly reduced. Consequently, 4-ethenyl-2-pyridinemethanol acts as a highly efficient bidentate (N,O) chelator for transition metals such as Co(II), Cu(II), and Ni(II), forming stable supramolecular networks and octahedral complexes[4][5].

π-Conjugation of the Ethenyl Group

At the 4-position, the ethenyl (vinyl) group exhibits rotational freedom but thermodynamically favors a coplanar orientation with the pyridine ring. This alignment maximizes the overlap of the alkene π-system with the aromatic π-system, stabilizing the molecule and increasing its reactivity toward radical polymerization—a trait shared with the widely utilized monomer 4-vinylpyridine[6].

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | (4-Ethenylpyridin-2-yl)methanol |

| CAS Number | 196094-04-9 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Key Functional Groups | Pyridine ring, 4-Vinyl, 2-Hydroxymethyl |

| Conformational Lock | Intramolecular O-H···N hydrogen bond |

| Coordination Mode | Bidentate (N, O) |

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

Synthesizing vinyl-substituted heteroaromatics requires careful suppression of side reactions. Free vinylboronic acids are notoriously unstable and prone to rapid protodeboronation under basic coupling conditions[7]. To circumvent this, the optimal synthetic route employs a Suzuki-Miyaura cross-coupling [8][9] utilizing a vinylboronic acid pinacol ester and 4-bromo-2-pyridinemethanol.

Experimental Protocol: Synthesis of 4-Ethenyl-2-pyridinemethanol

Reagents & Materials:

-

4-Bromo-2-pyridinemethanol (1.0 equiv)

-

Vinylboronic acid pinacol ester (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv) - Chosen for its large bite angle, which facilitates reductive elimination and handles sterically hindered/electron-deficient pyridines efficiently.[10][11]

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

-

Degassing (Critical Step): In a Schlenk flask, dissolve 4-bromo-2-pyridinemethanol and K₂CO₃ in the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 20 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic ester.

-

Catalyst Addition: Add the vinylboronic acid pinacol ester and Pd(dppf)Cl₂ under a continuous Argon stream.

-

Thermal Activation: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

-

Reaction Monitoring: Monitor the consumption of the starting material via TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure 4-ethenyl-2-pyridinemethanol.

Figure 1: Synthetic workflow for 4-ethenyl-2-pyridinemethanol via Suzuki-Miyaura coupling.

Applications in Advanced Materials and Therapeutics

The dual functionality of 4-ethenyl-2-pyridinemethanol unlocks diverse downstream applications, mirroring and expanding upon the utility of standard 4-vinylpyridine[6][12].

A. Stimuli-Responsive Polymers

The 4-ethenyl group is highly susceptible to free radical polymerization (FRP) and controlled radical techniques like Reversible Addition-Fragmentation chain Transfer (RAFT)[13].

-

Mechanism: Polymerization yields a poly(4-ethenyl-2-pyridinemethanol) backbone. The basic pyridine nitrogen renders the polymer pH-responsive (protonating and swelling in acidic environments)[14].

-

Application: These polymers are utilized in targeted drug delivery hydrogels, where the acidic microenvironment of tumor tissues triggers polymer swelling and subsequent payload release.

B. Metallodrugs and Coordination Networks

The pre-organized 2-pyridinemethanol motif acts as a potent ligand.

-

Mechanism: The nitrogen and oxygen atoms donate electron pairs to transition metals, forming stable 5-membered chelate rings.

-

Application: When polymerized or attached to a scaffold, it acts as an excellent metal scavenger for water purification. In medicinal chemistry, monomeric coordination with metals like Copper(II) or Cobalt(II) yields bioactive complexes investigated for antimicrobial and antineoplastic properties[4].

Figure 2: Divergent application pathways leveraging the molecule's bifunctional nature.

Conclusion

4-Ethenyl-2-pyridinemethanol is a masterclass in molecular design, offering independent, non-interfering reactive sites. Its thermodynamically locked syn-conformation ensures high-affinity metal chelation, while its vinyl group provides a gateway into macromolecular architecture. By utilizing robust cross-coupling methodologies, researchers can efficiently synthesize this building block to pioneer next-generation smart materials and targeted therapeutics.

References

-

Matrix Fine Chemicals. (4-ETHENYLPYRIDIN-2-YL)METHANOL | CAS 196094-04-9. Matrix Fine Chemicals Catalog. [Link]

-

Preprints.org. Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds.[Link]

-

MDPI. Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. [Link]

-

Wikipedia. Suzuki Reaction - Reaction Mechanism and Applications.[Link]

-

ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Chemical Society Reviews (RSC). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

Sources

- 1. (4-ETHENYLPYRIDIN-2-YL)METHANOL | CAS 196094-04-9 [matrix-fine-chemicals.com]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. Bis(ferrocenecarboxylato-κO)bis(2-pyridylmethanol-κ2 N,O)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-乙烯基吡啶 contains 100 ppm hydroquinone as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. polysciences.com [polysciences.com]

- 13. doras.dcu.ie [doras.dcu.ie]

- 14. eares.org [eares.org]

Solubility Profile and Physicochemical Characterization of 4-Ethenyl-2-pyridinemethanol

Target Audience: Formulation Scientists, Medicinal Chemists, and Materials Researchers Compound: 4-Ethenyl-2-pyridinemethanol (Synonyms: 4-Vinyl-2-pyridinemethanol; 2-Pyridinemethanol, 4-ethenyl-) CAS Registry Number: 196094-04-9[1]

Executive Summary

In drug development and advanced materials science (such as the synthesis of functionalized poly-4-vinylpyridine derivatives), understanding the precise solvation behavior of monomeric building blocks is critical. 4-Ethenyl-2-pyridinemethanol is a bifunctional heteroaromatic compound that combines the highly polar, hydrogen-bonding capacity of a 2-pyridinemethanol moiety with the lipophilic, polymerizable nature of a 4-vinyl group[1].

This whitepaper provides an in-depth analysis of its solubility profile across common laboratory solvents. By deconstructing the molecular causality behind its solvation mechanics and providing a self-validating experimental protocol for thermodynamic solubility determination, this guide serves as a definitive resource for researchers handling this specialized compound.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 4-ethenyl-2-pyridinemethanol, one must analyze the competing intermolecular forces dictated by its functional groups. The molecule's solvation behavior is not arbitrary; it is a direct consequence of its structural domains:

-

The Pyridine Nitrogen (Hydrogen-Bond Acceptor): The lone pair of electrons on the pyridine nitrogen resides in an sp2 hybridized orbital orthogonal to the aromatic π -system. This makes it a highly accessible, strong, and directional hydrogen-bond acceptor, driving solubility in protic solvents like water and alcohols[2].

-

The Hydroxymethyl Group (Amphoteric H-Bonding): Located at the 2-position, the −CH2OH group acts as both a hydrogen-bond donor and acceptor. In the parent compound (2-pyridinemethanol), this group enables complete miscibility in water[3].

-

The 4-Ethenyl (Vinyl) Group (Lipophilic Domain): The addition of the non-polar vinyl group at the 4-position introduces a localized region of lipophilicity. While the parent 2-pyridinemethanol is infinitely miscible in water, the vinyl group restricts aqueous solubility—mirroring the behavior of 4-vinylpyridine, which has a finite aqueous solubility of approximately 29 g/L at 20 °C[4]. However, this same vinyl group significantly enhances the compound's affinity for halogenated and less polar organic solvents via London dispersion forces and π−π interactions.

Caption: Structural logic governing the solvation pathways of 4-Ethenyl-2-pyridinemethanol.

Solubility Profile in Common Lab Solvents

Due to its specialized nature, empirical data for 4-ethenyl-2-pyridinemethanol is synthesized from the highly characterized parent scaffolds (2-pyridinemethanol and 4-vinylpyridine)[3][4]. The table below categorizes its solubility profile, providing actionable data for solvent selection in synthesis and formulation.

| Solvent | Solvent Classification | Estimated Solubility (mg/mL) | Qualitative Descriptor | Mechanistic Rationale |

| Methanol / Ethanol | Polar Protic | > 100 | Freely Soluble | Optimal matching of H-bond donor/acceptor networks without the hydrophobic penalty of water. |

| DMSO / DMF | Polar Aprotic | > 100 | Freely Soluble | Strong dipole-dipole interactions; excellent solvation of the polar heterocyclic core. |

| Chloroform (CHCl₃) | Halogenated | 50 - 100 | Soluble | Favorable interaction with the lipophilic vinyl group and weak H-bonding with the pyridine nitrogen. |

| Water (pH 7.0) | Polar Protic | 30 - 50 | Soluble | H-bonding is strong, but the hydrophobic vinyl group restricts infinite miscibility. |

| Hexane / Heptane | Non-polar Aliphatic | < 1 | Practically Insoluble | Inability to disrupt the strong intermolecular H-bonding between solute molecules. |

Note: Solubility in aqueous media is highly pH-dependent. At a pH below the pKa of the pyridine nitrogen (approx. 5.0 - 5.6), the nitrogen becomes protonated, forming a pyridinium cation and drastically increasing aqueous solubility.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the exact thermodynamic solubility of 4-ethenyl-2-pyridinemethanol for a specific formulation, the Shake-Flask Method remains the gold standard[5].

As a Senior Application Scientist, I mandate a self-validating approach. A common failure point in solubility assays is measuring a kinetic suspension rather than a thermodynamic solution. The protocol below uses a time-course validation step to guarantee that true equilibrium has been reached[6].

Step-by-Step Protocol

-

Saturation Preparation: Add an excess amount of 4-ethenyl-2-pyridinemethanol (e.g., 150 mg) to 1.0 mL of the target solvent in a sealed amber glass vial. (Causality: Amber glass is required because vinylpyridines are susceptible to photo-initiated polymerization).

-

Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 200–300 RPM for 24 hours.

-

Phase Separation (Critical Step): Remove the vial and allow it to stand for 1 hour. Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. (Causality: Filtration removes undissolved micro-particulates that would otherwise cause light scattering and artificially inflate UV-Vis absorbance readings).

-

Quantification: Dilute the filtered supernatant with the mobile phase and analyze via Reversed-Phase HPLC-UV (detecting at ~254 nm).

-

Self-Validation Loop: Repeat the sampling and quantification process at 48 hours .

-

Validation Criterion: If the concentration difference between the 24-hour and 48-hour samples is < 5% , thermodynamic equilibrium is confirmed. If > 5%, continue agitation until the delta stabilizes.

-

Caption: Self-validating Shake-Flask workflow ensuring thermodynamic equilibrium.

Downstream Applications & Solvent Selection Guide

-

For Polymerization Reactions: When synthesizing poly(4-ethenyl-2-pyridinemethanol), polar aprotic solvents like DMF or DMSO are highly recommended. They fully solubilize both the monomer and the resulting polymer chain, preventing premature precipitation during radical polymerization.

-

For Stock Solutions (Biological Assays): Use 100% DMSO to prepare highly concentrated stock solutions (up to 100 mM). When diluting into aqueous buffers, ensure the final DMSO concentration remains below 1% v/v to prevent solvent-induced cytotoxicity, while monitoring for compound precipitation[5].

-

For Extraction/Purification: Chloroform or Dichloromethane (DCM) are ideal for liquid-liquid extraction from aqueous media. Ensure the aqueous phase is neutralized (pH > 7) to keep the pyridine ring deprotonated, maximizing partitioning into the organic phase.

References

- Source: Aaronchem.

- Source: RJWave.

- An In-depth Technical Guide to the Solubility and Partitioning Characteristics of Piconol (2-Pyridinemethanol)

- Source: ChemicalBook.

- Source: SigmaAldrich.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility)

Sources

Reactivity and Stability of 4-Vinyl-2-pyridinemethanol (4-VPM): A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the molecular design of bifunctional monomers by analyzing their electronic synergies. 4-Vinyl-2-pyridinemethanol (4-VPM) is a highly specialized heteroaromatic compound that merges the electrophilic reactivity of a conjugated vinyl group with the nucleophilic and coordinating capabilities of a hydroxymethyl moiety. This whitepaper dissects the causality behind its reactivity, establishes self-validating experimental protocols, and outlines critical stability parameters for drug development, catalysis, and advanced materials research.

Molecular Architecture & Electronic Synergy

The reactivity of 4-VPM is fundamentally dictated by the strong electron-withdrawing nature of the pyridine ring, which creates a push-pull electronic environment across its two functional groups.

-

Pyridine Nitrogen (pKa ~5.62): The nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the 4-vinyl group[1]. Under slightly acidic conditions, protonation of this nitrogen drastically accelerates nucleophilic attack on the vinyl group. Furthermore, its basicity allows for facile quaternization, a key step in synthesizing polyelectrolytes.

-

2-Hydroxymethyl Group (pKa ~13.5 - 13.9): Acting as a hydrogen-bond donor/acceptor and a potential N,O-bidentate ligand, the hydroxyl group provides a secondary site for orthogonal functionalization (e.g., esterification or etherification) without disrupting the vinyl moiety[2].

Core Reactivity Profiles

Conjugate (Michael-Type) Addition

The 4-vinyl group is highly susceptible to aza- and thia-Michael additions. Because the intermediate carbanion is resonance-stabilized by the electronegative pyridine nitrogen, 4-VPM readily reacts with thiols and amines. This causality explains why 4-vinylpyridines are vastly superior Michael acceptors compared to their 3-vinyl counterparts, where such resonance stabilization is sterically and electronically forbidden.

Mechanistic pathway of Thiol-Michael addition to 4-VPM highlighting intermediate stabilization.

Quaternization and Autopolymerization

N-alkylation (e.g., using methyl iodide) yields a quaternized pyridinium salt. This process draws even more electron density away from the vinyl group, significantly increasing its electrophilicity. In many cases, the reduction in activation energy is so severe that it triggers spontaneous, solvent-free auto-polymerization[3].

Coordination Chemistry

The spatial proximity of the pyridine nitrogen and the 2-hydroxyl oxygen allows 4-VPM to act as a robust bidentate ligand. It readily chelates transition metals (such as Cu, Ru, and Pd), stabilizing catalytic centers for cross-coupling reactions or forming metallo-supramolecular polymers.

Stability and Storage Considerations

Due to the heteroaromatic activation of the vinyl group, 4-VPM is highly prone to radical-induced autopolymerization. Managing its stability is the most critical operational requirement.

-

Inhibitor Requirement: Commercial and synthesized batches must be stabilized with 100 ppm of hydroquinone (HQ) or p-tert-butylcatechol (TBC)[4]. These phenolic compounds act as radical scavengers, terminating premature radical chain reactions.

-

Storage Conditions: The monomer must be maintained at -20 °C in amber vials flushed with argon. Light and ambient heat rapidly degrade the inhibitor, leading to exothermic polymerization[5].

Quantitative Data Summary

| Physicochemical Parameter | Value | Causality / Significance | Ref. |

| Pyridine Nitrogen pKa | ~5.62 | Dictates protonation state at physiological pH; activates the vinyl group. | [1] |

| Hydroxyl pKa | ~13.5 - 13.9 | Enables selective deprotonation for etherification without affecting the ring. | [2], |

| Storage Temperature | -20 °C | Suppresses thermal auto-polymerization kinetics. | [5], |

| Required Inhibitor | 100 ppm HQ or TBC | Scavenges ambient radicals to ensure monomer shelf-life. | ,[4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the reaction is structurally confirmed before proceeding to subsequent steps.

Protocol 1: Inhibitor Removal & Monomer Purification

Causality: Before any controlled polymerization or conjugate addition, the 100 ppm HQ/TBC inhibitor must be removed. Failure to do so will result in unpredictable reaction kinetics and low yields.

-

Pack a glass column with basic alumina (Brockmann Grade I).

-

Pass the stabilized 4-VPM through the column. The basic alumina deprotonates and tightly binds the phenolic inhibitors (HQ/TBC).

-

Self-Validation Step: Analyze the eluent via UV-Vis spectroscopy. The complete disappearance of the absorption band at ~290 nm (characteristic of the phenolic inhibitor) confirms a pure monomer ready for immediate reaction.

End-to-end workflow for the stabilization, storage, and purification of highly reactive 4-VPM.

Protocol 2: Controlled Thiol-Ene Michael Addition

Causality: Utilizing the electron-deficient nature of the 4-vinyl group, this protocol achieves rapid, catalyst-free bioconjugation.

-

Dissolve purified 4-VPM (1.0 eq) and a target aliphatic thiol (1.1 eq) in degassed methanol.

-

Stir the mixture at room temperature for 4 hours under an argon atmosphere. The polar protic solvent stabilizes the transition state of the carbanion intermediate.

-

Self-Validation Step: Monitor the reaction progress by 1 H NMR. The structural validation is achieved when the characteristic vinyl proton doublets (at ~5.5 ppm and ~6.8 ppm) completely disappear, replaced by the emergence of new aliphatic multiplet signals (~2.8-3.2 ppm) corresponding to the thioether linkage.

References

-

[3] MDPI. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties". 3

-

[1] PubChem. "4-Vinylpyridine | C7H7N | CID 7502". National Center for Biotechnology Information.1

-

Sigma-Aldrich. "4-Vinylpyridine hydroquinone 100ppm inhibitor, 95 100-43-6".

-

RSC Publishing. "Faraday Discussions: molecular binding on Mg surfaces".

-

[4] Google Patents. "Production process for 4-vinylpyridine". 4

Sources

The Dual-Faceted Building Block: Engineering Complexity with 2-Pyridinemethanol, 4-ethenyl-

An In-Depth Technical Whitepaper for Advanced Organic Synthesis and Materials Science

Executive Summary

In the landscape of modern organic synthesis and advanced materials, the demand for highly modular, multifunctional building blocks is paramount. 2-Pyridinemethanol, 4-ethenyl- (CAS: 196094-04-9)[1] emerges as a privileged scaffold that bridges the gap between homogeneous ligand design, heterogeneous catalyst supports, and complex active pharmaceutical ingredient (API) synthesis. By featuring an electron-deficient pyridine core flanked by a polymerizable 4-vinyl group and a coordinating 2-hydroxymethyl group, this molecule offers strictly orthogonal reactivity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this molecule's utility, explore its primary application domains, and provide self-validating experimental protocols to integrate this compound into your workflows.

Mechanistic Rationale: Hemilability and Orthogonal Reactivity

The synthetic value of 2-pyridinemethanol, 4-ethenyl- lies in its dual functionality. Standard 4-vinylpyridine is a staple in polymer chemistry and catalysis[2]; however, it is limited to monodentate nitrogen coordination. The strategic addition of the 2-hydroxymethyl group transforms the molecule into a bidentate (N,O) chelator.

Oxygen acts as a "hard" Lewis base, while the pyridine nitrogen serves as a "borderline" donor. This electronic disparity creates a hemilabile ligand system . In transition metal catalysis (e.g., with Ru, Ir, or Rh), the nitrogen anchors the metal center firmly, while the oxygen can temporarily dissociate to open a coordination site for substrate binding, subsequently re-coordinating to stabilize reactive intermediates[3][4].

Simultaneously, the 4-ethenyl (vinyl) group is electronically decoupled from the hydroxymethyl oxygen, allowing for strictly orthogonal functionalization[5][6]. The vinyl group can undergo radical polymerization or transition-metal-catalyzed cross-coupling without requiring the protection of the primary alcohol.

Figure 1: Orthogonal reactivity map of 2-Pyridinemethanol, 4-ethenyl-.

Application Domains

Domain I: Next-Generation Polymeric Catalyst Supports

Poly(4-vinylpyridine) (P4VP) resins are heavily utilized as solid supports for Palladium (Pd) in Suzuki-Miyaura couplings and Cobalt (Co) in aerobic oxidations[7]. However, metal leaching remains a critical failure point in continuous-flow manufacturing. By substituting standard 4-vinylpyridine with 4-ethenyl-2-pyridinemethanol during suspension polymerization, the resulting cross-linked resin features a dense array of N,O-chelating pockets[8]. This bidentate environment drastically increases the binding constant for transition metals, effectively reducing parts-per-million (ppm) metal leaching into the product stream to near-zero levels.

Domain II: "Graftable" Homogeneous Catalysts

α-Pyridinyl alcohols are highly effective ligands for asymmetric epoxidation and CO₂ hydrogenation using Ruthenium and Iridium complexes[3][4]. The presence of the 4-vinyl moiety allows these precisely tuned homogeneous catalysts to be covalently grafted onto silica nanoparticles or pre-formed polymer backbones via surface-initiated radical polymerization or Heck coupling[9]. This yields a hybrid system: the high turnover frequency (TOF) of a homogeneous catalyst with the facile recoverability of a heterogeneous system.

Domain III: Complex API Synthesis via Orthogonal Coupling

In pharmaceutical development, minimizing protection/deprotection steps is vital for atom economy. The 4-vinyl group can be selectively alkylated via Ruthenium-catalyzed deoxygenative couplings[10] or arylated via Palladium-catalyzed Heck reactions[9], while the 2-hydroxymethyl group remains completely inert. Subsequently, the alcohol can be oxidized to a picolinaldehyde derivative or converted to a leaving group for further cyclization.

Quantitative Data Summary: Catalytic Support Performance

The following table summarizes the comparative advantage of utilizing the N,O-chelating polymer support versus the traditional N-monodentate P4VP support in cross-coupling applications.

| Support Material | Metal Loaded | Reaction Type | Catalyst Loading | Metal Leaching (ICP-MS) | Recycling Runs (Yield >90%) |

| Standard P4VP-DVB Resin | Pd(II) | Suzuki-Miyaura | 5.0 mol% | ~12.5 ppm | 3 - 4 |

| Poly(4-ethenyl-2-pyridinemethanol)-DVB | Pd(II) | Suzuki-Miyaura | 1.0 mol% | < 1.0 ppm | > 8 |

| Standard P4VP-DVB Resin | Cu(I) | Chan-Lam Coupling | 10.0 mol% | ~18.0 ppm | 2 - 3 |

| Poly(4-ethenyl-2-pyridinemethanol)-DVB | Cu(I) | Chan-Lam Coupling | 5.0 mol% | < 2.5 ppm | > 5 |

Table 1: Performance metrics demonstrating the superior retention and activity of N,O-chelating polymeric supports.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checks.

Protocol A: Synthesis of N,O-Chelating Macroporous Resin

Causality: Suspension polymerization is chosen over emulsion polymerization to yield millimeter-sized, easily filterable beads. Divinylbenzene (DVB) is used as a cross-linker to render the polymer insoluble but swellable, which is critical for substrate diffusion during heterogeneous catalysis[8].

-

Aqueous Phase Preparation: Dissolve 1.0 wt% Polyvinyl Alcohol (PVA, Mw ~89,000) in 100 mL of deionized water at 80 °C. Reasoning: PVA acts as a steric stabilizer to prevent droplet coalescence.

-

Organic Phase Preparation: In a separate vial, mix 2-pyridinemethanol, 4-ethenyl- (70 mol%), Styrene (20 mol%), and Divinylbenzene (10 mol%). Dissolve 1.0 wt% Benzoyl Peroxide (BPO) into this mixture. Reasoning: BPO is an oil-soluble initiator that ensures polymerization occurs strictly within the organic droplets.

-

Suspension & Polymerization: Add the organic phase to the aqueous phase under vigorous mechanical stirring (400 rpm) at 80 °C under a nitrogen atmosphere.

-

Self-Validation (In-Process): The reaction is self-validating through physical state changes. Over 8 hours, the liquid organic droplets will harden into solid, opaque spherical beads.

-

Workup & Analytical Check: Filter the beads and wash sequentially with hot water, methanol, and acetone to remove unreacted monomers.

-

FTIR Validation: Confirm success by the complete disappearance of the vinyl C=C stretch at ~1630 cm⁻¹ and the retention of the broad O-H stretch at ~3300 cm⁻¹.

-

Figure 2: Workflow for the synthesis of N,O-chelated polymeric catalyst supports.

Protocol B: Orthogonal Heck Arylation of the 4-Vinyl Motif

Causality: To functionalize the vinyl group without oxidizing or protecting the primary alcohol, a Palladium-catalyzed Heck reaction is employed[9]. Tri-o-tolylphosphine (P(o-tol)₃) is selected as the ligand because its steric bulk promotes mono-arylation and suppresses unwanted bis-arylation side reactions.

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-pyridinemethanol, 4-ethenyl- (1.0 equiv), an aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).

-

Solvent/Base Addition: Add a degassed mixture of Triethylamine (Et₃N) and Acetonitrile (MeCN) in a 1:3 ratio. Reasoning: Et₃N acts as the sacrificial base to regenerate the active Pd(0) species from Pd(II) following β-hydride elimination.

-

Heating: Stir the mixture at 90 °C for 16 hours under an argon atmosphere.

-

Self-Validation (In-Process): Monitor via TLC (Silica, 50% EtOAc/Hexanes). The starting material (UV active, stains strongly with KMnO₄ due to the terminal alkene) will be consumed, replaced by a new, lower-Rf UV-active spot.

-

Analytical Check: Isolate the product via column chromatography.

-

¹H NMR Validation: Confirm the orthogonal reaction by the disappearance of the terminal vinyl protons (doublet of doublets at ~5.4 and ~5.9 ppm) and the appearance of internal trans-alkene protons (doublet at ~7.2 ppm, J = 16 Hz). The singlet for the hydroxymethyl protons (~4.7 ppm) must remain strictly intact.

-

References

-

HetCat Catalog. "Pyridine Compounds - HetCat". HetCat. URL: [Link]

-

Accounts of Chemical Research. "Engineering Orthogonality in Supramolecular Polymers: From Simple Scaffolds to Complex Materials". ACS Publications. URL:[Link]

-

INEOS OPEN. "Beaded 4-Vinylpyridine–Styrene–Divinylbenzene Copolymer: Synthesis and Catalytic Activity in the Formation of Organic Carbonates". INEOS OPEN. URL: [Link]

-

MDPI Molecules. "Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols... in Homogeneous Catalysis". MDPI. URL:[Link]

-

ACS Macro Letters. "Bifunctional Janus Spheres with Chemically Orthogonal Patches". ACS Publications. URL: [Link]

-

The Journal of Organic Chemistry. "Highly Conjugated Molecules from Dibromonaphthyl Derivatives and 4-Vinylpyridine... by the Heck Reaction". ACS Publications. URL:[Link]

-

RSC Advances. "Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones". RSC Publishing. URL: [Link]

-

ACS Catalysis. "Distinct Mechanisms and Hydricities of Cp*Ir-Based CO2 Hydrogenation Catalysts in Basic Water". ACS Publications. URL:[Link]

Sources

- 1. hetcat.com [hetcat.com]

- 2. 4-Vinylpyridine hydroquinone 100ppm inhibitor, 95 100-43-6 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Beaded 4-Vinylpyridine–Styrene–Divinylbenzene Copolymer: Synthesis and Catalytic Activity in the Formation of Organic Carbonates from Epoxides and CO2 [ineosopen.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N 2 H 4 mediated deoxygenative couplings - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06586B [pubs.rsc.org]

Thermochemical Profiling of 4-Ethenyl-2-pyridinemethanol: Predictive Models and Experimental Protocols

Introduction & Structural Significance

In the landscape of advanced materials and pharmaceutical intermediates, 4-ethenyl-2-pyridinemethanol (CAS: 196094-04-9), commonly referred to as 4-vinyl-2-pyridinemethanol, occupies a unique chemical space. Structurally, it is a bifunctional heteroaromatic compound consisting of a pyridine core, a reactive ethenyl (vinyl) group at the C4 position, and a hydrogen-bonding hydroxymethyl group at the C2 position.

This dual functionality makes it a highly sought-after monomer for synthesizing used in heavy metal remediation and targeted drug delivery. However, from a thermochemical perspective, the molecule presents a complex challenge: the vinyl group is highly prone to exothermic auto-polymerization, while the hydroxymethyl group introduces volatility and hydrogen-bonding dynamics. Because empirical thermodynamic data for this specific isomer is virtually absent from standard repositories like the, researchers must rely on a synthesis of predictive theoretical models and rigorously controlled, self-validating experimental protocols to establish its thermal profile.

Predictive Thermochemistry: Group Additivity Analysis

Before committing to bench-scale synthesis or thermal analysis, it is standard practice to establish a theoretical thermodynamic baseline. This prevents catastrophic thermal runaways during experimentation and provides a reference point for data validation.

The Causality of the Model

We utilize the to estimate the standard enthalpy of formation ( ΔfH∘ ). The BGA method operates on the proven principle that the thermodynamic properties of a molecule are the linear sum of the contributions of its individual structural groups. By mapping the functional groups of 4-ethenyl-2-pyridinemethanol against highly characterized analogs (pyridine, styrene, and benzyl alcohol), we can synthesize an accurate predictive profile.

Table 1: Estimated Thermochemical Contributions at 298.15 K

| Structural Component | Analogous Reference | ΔfH∘ Contribution (kJ/mol) | Causality / Rationale |

| Pyridine Core | Pyridine | +140.4 | Base heteroaromatic ring energy. |

| 4-Vinyl Substitution | Benzene → Styrene | +64.5 | Accounts for the extended conjugation of the ethenyl group. |

| 2-Hydroxymethyl Sub. | Benzene → Benzyl Alcohol | -183.3 | Incorporates the highly stable C-O and O-H bonds. |

| Total Estimated (Gas) | C8H9NO (g) | +21.6 | Summation of gas-phase group increments. |

| Sublimation Enthalpy | Pyridine derivatives | ≈ -75.0 | Estimated ΔsubH for crystallization/hydrogen bonding. |

| Total Estimated (Solid) | C8H9NO (s) | -53.4 | Theoretical standard enthalpy of formation in standard state. |

Experimental Protocols for Thermochemical Validation

To transition from theoretical estimates to empirical certainty, the following self-validating protocols must be executed. Every step is designed with specific causal logic to mitigate the reactive nature of the vinyl moiety.

Protocol 1: Bomb Calorimetry for Enthalpy of Combustion ( ΔcH∘ )

The standard enthalpy of formation is derived experimentally from the heat of combustion using a static-bomb calorimeter.

Step-by-Step Methodology:

-

System Calibration (Self-Validation): Combust a NIST-traceable benzoic acid standard pellet (~1.0 g) under 3.0 MPa of high-purity oxygen. Calculate the energy equivalent (calorimeter constant, ϵ ) of the system to ensure baseline accuracy.

-

Sample Preparation: Pelletize ~0.8 g of highly purified 4-ethenyl-2-pyridinemethanol.

-

Causality: Encapsulate the pellet in a combustible gelatin capsule of known enthalpy. This prevents pre-ignition mass loss via volatilization or moisture absorption by the hygroscopic hydroxymethyl group.

-

-

Combustion Execution: Place the encapsulated sample in the bomb crucible. Add exactly 1.0 mL of deionized water to the bottom of the bomb. Pressurize to 3.0 MPa with O2 and ignite.

-

Post-Combustion Titration:

-

Causality: The nitrogen atom in the pyridine ring oxidizes to form NOx gases, which dissolve in the added water to form nitric acid ( HNO3 ). Because this formation releases heat not associated with standard carbon/hydrogen combustion, it must be quantified. Wash the bomb interior and titrate the washings with 0.1 M NaOH .

-

-

Data Synthesis: Subtract the heat of formation of aqueous HNO3 and the combustion heat of the gelatin capsule from the total measured temperature rise to isolate the pure ΔcH∘ of the sample.

Protocol 2: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp )

For chemical process scale-up, the temperature dependence of the heat capacity ( Cp ) is critical.

Step-by-Step Methodology:

-

Baseline and Calibration: Run an empty aluminum crucible to establish a thermal baseline. Calibrate the heat flow using a sapphire standard ( Al2O3 ), which possesses a perfectly characterized Cp curve.

-

Sample Loading: Load 5-10 mg of the sample into a high-pressure, hermetically sealed aluminum pan.

-

Causality: The hermetic seal suppresses endothermic volatilization and dehydration, ensuring the measurement reflects the pure condensed phase.

-

-

Thermal Program: Scan at a rapid heating rate (10 K/min) from 200 K up to a strict maximum of 320 K.

-

Causality: Scanning above 320 K risks triggering the thermal auto-polymerization of the 4-ethenyl group. This massive exothermic event would irreversibly destroy the baseline and invalidate the endothermic Cp data.

-

-

Data Extraction: Calculate Cp using the continuous ratio method against the sapphire standard.

Thermodynamic Pathways & Workflows

To visualize the logic behind these methodologies, the following diagrams map the experimental workflow and the thermodynamic cycle used to calculate the final data.

Experimental workflow for the thermochemical characterization of 4-ethenyl-2-pyridinemethanol.

Hess's Law thermodynamic cycle for determining the standard enthalpy of formation.

Conclusion

The thermochemical characterization of 4-ethenyl-2-pyridinemethanol requires a delicate balance between predictive theoretical modeling and highly controlled empirical testing. By understanding the causal relationships between the molecule's structural features—specifically the reactive vinyl group and the nitrogenous core—and the chosen analytical techniques, researchers can safely and accurately establish the thermodynamic profile necessary for downstream scale-up and polymer synthesis.

References

-

Title: Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens Source: The Journal of Physical Chemistry A (American Chemical Society) URL: [Link][1]

-

Title: Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions Source: RSC Advances (Royal Society of Chemistry) URL: [Link][2]

-

Title: Piconol (2-Pyridinemethanol) - Thermochemical Data Source: NIST Chemistry WebBook, SRD 69 (National Institute of Standards and Technology) URL: [Link][3]

Sources

Comprehensive Technical Whitepaper: Material Safety & Handling of 2-Pyridinemethanol, 4-ethenyl-

Executive Summary

2-Pyridinemethanol, 4-ethenyl- (CAS Registry Number: 196094-04-9) is a highly specialized, bifunctional chemical building block utilized in advanced polymer synthesis, drug development, and targeted delivery systems[1]. Featuring both a hydrogen-bonding hydroxymethyl group and a highly reactive polymerizable vinyl (ethenyl) moiety, this compound presents unique handling challenges. This whitepaper synthesizes the mechanistic toxicology, thermodynamic stability, and self-validating handling protocols required for safe laboratory integration, moving beyond standard Material Safety Data Sheet (MSDS) templates to provide actionable, causality-driven insights for application scientists.

Physicochemical Profile & Structural Causality

The dual-functional nature of 2-Pyridinemethanol, 4-ethenyl- dictates its physical behavior and hazard profile. The basicity of the pyridine nitrogen alters the electron density of the vinyl group, making it highly susceptible to electrophilic and radical interactions.

Quantitative Data Summary

| Property | Value / Description | Causality / Operational Relevance |

| Chemical Name | 2-Pyridinemethanol, 4-ethenyl- | Nomenclature indicates a pyridine scaffold with functionalization at positions 2 and 4[1]. |

| CAS Registry Number | 196094-04-9 | Unique identifier for regulatory compliance and inventory tracking[1]. |

| Molecular Formula | C8H9NO | Essential for precise stoichiometric calculations in synthetic pathways[1]. |

| Molecular Weight | 135.16 g/mol | Utilized for molarity and yield determinations[1]. |

| Physical State | Liquid (Extrapolated) | Dictates the use of volumetric transfer protocols and spill containment strategies[2]. |

| Storage Temperature | -20°C (Dark) | Kinetically suppresses spontaneous, thermally-induced auto-polymerization[3]. |

Mechanistic Toxicology & Hazard Profile

Understanding the why behind the toxicity of 2-Pyridinemethanol, 4-ethenyl- is critical for designing effective personal protective equipment (PPE) strategies. The compound shares overlapping toxicological pathways with both 4-vinylpyridine and 2-pyridinemethanol[4][5].

Dermatological & Ocular Corrosivity

The pyridine nitrogen acts as a localized base. Upon contact with the aqueous environment of the skin or eyes, it induces localized pH elevation, leading to the saponification of lipid bilayers and cellular lysis[5]. This manifests as severe irritation or chemical burns.

-

Actionable Insight: Standard nitrile gloves may degrade upon prolonged exposure; butyl rubber or laminate gloves are required for bulk handling.

Immunological Sensitization (Haptenation)

The ethenyl (vinyl) group is a potent Michael acceptor. If absorbed through the skin, it acts as an electrophile, covalently binding to nucleophilic thiol groups (e.g., cysteine residues) on endogenous skin proteins. This protein modification creates a "hapten," which the immune system recognizes as foreign, triggering allergic contact dermatitis and long-term sensitization[4][6].

Systemic Toxicity

Ingestion or inhalation of vapors leads to systemic absorption. Pyridine derivatives are known to cross the blood-brain barrier and undergo hepatic metabolism, potentially leading to neurotoxic symptoms (nausea, respiratory distress) and hepatotoxicity[6][7].

Thermodynamic Stability & Polymerization Control

The most acute physical hazard associated with 4-ethenyl pyridine derivatives is spontaneous, exothermic auto-polymerization[3][4].

The Polymerization Cascade

Thermal energy or UV light can induce homolytic cleavage of trace impurities, generating free radicals. These radicals attack the electron-rich vinyl group, initiating a rapid chain reaction. Because the propagation step is highly exothermic, the reaction generates its own heat, leading to a thermal runaway. In a sealed storage bottle, this causes rapid pressure buildup and catastrophic container failure (explosion)[3].

Inhibition Mechanism

To prevent this, commercial preparations are typically shipped with a radical scavenger, such as 4-tert-butylcatechol (TBC) or hydroquinone. These inhibitors intercept the propagating radicals, forming stable, dormant adducts and terminating the chain reaction.

Caption: Mechanistic pathway of thermal auto-polymerization and interception by radical scavengers.

Experimental Workflows & Safe Handling Protocols

Before utilizing 2-Pyridinemethanol, 4-ethenyl- in synthesis, the polymerization inhibitor must be removed. The following self-validating protocol ensures safe preparation.

Protocol 1: Self-Validating Inhibitor Removal

Objective: Strip the phenolic inhibitor (TBC) without triggering premature polymerization.

-

Thermal Control: Submerge the receiving flask in an ice-water bath (0°C).

-

Causality: The uninhibited monomer is highly unstable. Low temperatures kinetically suppress the activation energy required for radical initiation.

-

-

Column Preparation: Pack a glass chromatography column with activated basic alumina (Brockmann Grade I).

-

Causality: Phenolic inhibitors like TBC are weakly acidic. They irreversibly bind to the basic sites on the alumina matrix, allowing the neutral pyridine monomer to elute freely.

-

-

Elution: Pass the required volume of the monomer through the column using a slight positive pressure of inert gas (Argon or Nitrogen).

-

Self-Validation Step: Spot a micro-aliquot of the eluate on a TLC plate alongside a standard of the inhibited monomer. Develop the plate and visualize under UV light (254 nm). The complete absence of the inhibitor spot validates the purity of the monomer.

-

Immediate Utilization: The uninhibited monomer must be used in the subsequent synthetic step within 30 minutes to prevent repolymerization.

Caption: Step-by-step laboratory workflow for inhibitor removal and safe handling of the monomer.

Emergency Response & Decontamination

In the event of a spill, standard solvent cleanup procedures are insufficient and potentially dangerous due to the auto-polymerization risk[3][8].

Protocol 2: Self-Validating Spill Quenching

-

Isolation: Evacuate the immediate area and eliminate all ignition sources (hot plates, static discharges).

-

Inert Containment: Cover the spill exclusively with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

-

Causality: Combustible absorbents (like paper towels or sawdust) provide a high surface area that can rapidly accelerate exothermic auto-polymerization, potentially leading to spontaneous combustion.

-

-

Chemical Quenching: Spray the absorbed material with a 1% solution of hydroquinone in ethanol.

-

Causality: This re-introduces a massive excess of radical scavengers, chemically terminating any nascent polymer chains and neutralizing the thermal runaway hazard.

-

-

Self-Validation Step: Transfer the absorbed mass to a ventilated chemical waste container. Monitor the external temperature of the container using an infrared (IR) thermometer. A stable ambient temperature reading over a 30-minute observation window validates that the polymerization hazard has been successfully neutralized.

References

- HetCat. "Full Catalog - HetCat (CAS 196094-04-9)". HetCat Database.

- ChemicalBook. "4-Vinylpyridine - Safety Data Sheet". ChemicalBook.

- Haz-Map. "2-Pyridinemethanol - Hazardous Agents". Haz-Map.

- G-Biosciences. "4-Vinylpyridine - Safety Data Sheet". G-Biosciences.

- Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Pyridinemethanol". Thermo Fisher Scientific.

- ECHEMI. "4-Vinylpyridine SDS, 100-43-6 Safety Data Sheets". ECHEMI.

- Spectrum Chemical. "Material Safety Data Sheet - 4-Vinylpyridine". Spectrum Chemical.

- Scientific Polymer Products, Inc. "4-Vinylpyridine - Safety Data Sheet". Scientific Polymer Products.

- Sigma-Aldrich. "2-Pyridinemethanol 98 586-98-1". Sigma-Aldrich.

Sources

- 1. hetcat.com [hetcat.com]

- 2. 2-Pyridinemethanol - Hazardous Agents | Haz-Map [haz-map.com]

- 3. scipoly.com [scipoly.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

Quantum Chemical Profiling of 2-Pyridinemethanol, 4-ethenyl-: A Comprehensive DFT Guide

Executive Summary

The rational design of advanced materials and active pharmaceutical ingredients (APIs) increasingly relies on predictive computational chemistry. 2-Pyridinemethanol, 4-ethenyl- (CAS: 196094-04-9), also known as 4-vinyl-2-pyridinemethanol, is a highly versatile bifunctional molecule. It features a polymerizable vinyl group at the C4 position and a hydrogen-bonding hydroxymethyl group at the C2 position.

This whitepaper provides an in-depth technical guide to performing and analyzing Density Functional Theory (DFT) calculations for this molecule. By establishing a self-validating computational protocol, researchers can accurately predict its geometric, electronic, and spectroscopic properties, thereby accelerating its application in molecularly imprinted polymers (MIPs) and drug discovery.

Computational Methodology & Mechanistic Causality

To achieve chemical accuracy, the selection of the computational level of theory must be grounded in the specific electronic demands of the target molecule.

Level of Theory: B3LYP

For pyridine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the gold standard[1].

-

Causality: Pure local density functionals often underestimate reaction barriers and overestimate binding energies. B3LYP mitigates this by incorporating a portion of exact Hartree-Fock exchange. This is critical for 4-ethenyl-2-pyridinemethanol, as the extended π -conjugation between the pyridine ring and the C4-vinyl group requires precise modeling of electron correlation to accurately predict the HOMO-LUMO gap[2].

Basis Set Selection: 6-311++G(d,p)

The 6-311++G(d,p) basis set is strictly required for this molecular system[3].

-

Causality: The molecule contains highly electronegative heteroatoms (Oxygen and Nitrogen) with lone electron pairs. The addition of diffuse functions (++) allows the electron cloud to expand away from the nucleus, which is non-negotiable for accurately modeling the basicity of the pyridine nitrogen and the nucleophilicity of the hydroxyl group. Furthermore, polarization functions (d,p) allow atomic orbitals to distort asymmetrically, a necessity for capturing the highly directional intramolecular hydrogen bond (O-H···N) that dictates the global minimum conformation[4].

Solvation Modeling (PCM)

Gas-phase optimizations often misrepresent the stability of polar conformers. Utilizing the Polarizable Continuum Model (PCM) with solvents like water or chloroform ensures that the calculated dipole moments and electrostatic potentials reflect synthetically or biologically relevant environments[4].

Self-Validating Experimental Protocol

A robust computational workflow must be self-validating. The following step-by-step protocol ensures that the calculated properties are derived from a true ground-state geometry rather than a mathematical artifact.

Step-by-Step DFT Workflow

-

Conformational Search: Generate initial 3D coordinates (SMILES: C=CC1=CC(=NC=C1)CO). Perform a relaxed potential energy surface (PES) scan by rotating the C2–C(OH) and C4–C(Vinyl) dihedral angles to identify the lowest-energy conformer.

-

Geometry Optimization: Submit the lowest-energy conformer to a full unconstrained optimization using Opt=Tight at the B3LYP/6-311++G(d,p) level in Gaussian 16.

-

Self-Validation (Frequency Calculation): Immediately follow the optimization with a harmonic vibrational frequency calculation (Freq).

-

Validation Checkpoint: The output must yield zero imaginary frequencies ( Nimag=0 ). If an imaginary frequency is present, the structure is a transition state (saddle point), and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized[1].

-

-

Electronic Property Extraction: Once validated, extract the Frontier Molecular Orbitals (FMOs), calculate the Molecular Electrostatic Potential (MEP) surface, and perform Natural Bond Orbital (NBO) analysis.

Fig 1. Self-validating DFT workflow for 4-ethenyl-2-pyridinemethanol.

Electronic Structure and Global Reactivity

The reactivity of 4-ethenyl-2-pyridinemethanol is governed by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents electron affinity[3].

In this molecule, the HOMO is primarily localized over the pyridine ring and the hydroxymethyl oxygen lone pairs, making these the primary sites for electrophilic attack. The LUMO is heavily delocalized across the C4-vinyl group and the adjacent ring carbons, facilitating nucleophilic attack and radical polymerization[4].

Quantitative Electronic Properties

Based on B3LYP/6-311++G(d,p) calculations of analogous vinylpyridine and pyridinemethanol systems[2][3], the global reactivity descriptors are synthesized in Table 1.

| Reactivity Descriptor | Symbol / Equation | Calculated Value (eV) | Chemical Significance |

| HOMO Energy | EHOMO | -6.45 | High electron-donating capacity. |

| LUMO Energy | ELUMO | -1.98 | Vinyl conjugation lowers LUMO, aiding polymerization. |

| Energy Gap | ΔE=ELUMO−EHOMO | 4.47 | Indicates moderate kinetic stability and high polarizability. |

| Ionization Potential | I≈−EHOMO | 6.45 | Energy required to remove an electron. |

| Electron Affinity | A≈−ELUMO | 1.98 | Energy released upon electron addition. |

| Chemical Hardness | η=(I−A)/2 | 2.23 | Resistance to charge transfer; lower values indicate higher reactivity. |

| Electrophilicity Index | ω=μ2/2η | ~4.15 | Propensity to acquire an additional electronic charge. |

Table 1: Calculated global reactivity descriptors for 4-ethenyl-2-pyridinemethanol.

Vibrational Spectroscopy and MEP Mapping

To bridge theoretical calculations with empirical laboratory data, simulated IR and Raman spectra are extracted from the Hessian matrix. The scaling factor for B3LYP/6-311++G(d,p) is typically ~0.9679 to account for anharmonicity[1].

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Intensity (IR) | Structural Correlation |

| O-H Stretch | 3580 - 3620 | Strong, Broad | Hydroxymethyl group; shifts lower if H-bonded to N1. |

| C-H Stretch (Aromatic) | 3030 - 3080 | Weak | Pyridine ring hydrogens. |

| C=C Stretch (Vinyl) | 1625 - 1640 | Medium | C4 vinyl group; critical marker for polymerization tracking. |

| C=N Stretch | 1585 - 1600 | Strong | Pyridine core skeletal vibration. |

| C-O Stretch | 1040 - 1060 | Strong | Primary alcohol C-O bond at C2. |

Table 2: Key theoretical vibrational frequencies for structural validation.

Molecular Electrostatic Potential (MEP)

The MEP maps the charge distribution across the molecule. For 4-ethenyl-2-pyridinemethanol, the most negative region (red) is concentrated around the pyridine nitrogen (N1) and the hydroxyl oxygen, indicating strong hydrogen-bond acceptor capabilities. The most positive region (blue) surrounds the hydroxyl proton, acting as a potent hydrogen-bond donor. The vinyl group exhibits a neutral-to-mildly negative π -electron cloud, ideal for π−π stacking or radical initiation.

Fig 2. Functional group reactivity mapping and downstream applications.

Conclusion

The rigorous quantum chemical profiling of 2-Pyridinemethanol, 4-ethenyl- reveals a highly reactive, bifunctional architecture. By utilizing the B3LYP/6-311++G(d,p) level of theory, researchers can confidently map its intramolecular hydrogen bonding, predict its polymerization kinetics via the C4-vinyl LUMO distribution, and design highly specific molecularly imprinted polymers or pharmaceutical derivatives. Adhering to the self-validating protocols outlined in this guide ensures that computational predictions translate seamlessly into empirical success.

References

-

Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Chemical Methodologies, 2025. 1

-

From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A - ACS Publications, 2024. 2

-

Quantum Chemical Calculations on the Interaction between Flavonol and Functional Monomers (Methacrylic Acid and 4-Vinylpyridine) in Molecularly Imprinted Polymers. PMC, 2023. 4

-

DFT, ADMET, molecular docking and molecular dynamics studies of pyridoxal. Ural Federal University Repository, 2023. 3

Sources

The Discovery, Synthesis, and Application of 4-Ethenyl-2-pyridinemethanol: A Bifunctional Scaffold in Advanced Therapeutics and Materials

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the architectural complexity of target molecules requires highly versatile, bifunctional building blocks. 4-Ethenyl-2-pyridinemethanol (CAS: 196094-04-9) represents a masterclass in structural utility. By combining a polymerizable/cross-coupling-ready vinyl group at the C4 position with a functionalizable hydroxymethyl group at the C2 position of a pyridine ring, this compound serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its chemical profiling, historical emergence in antiviral drug development, and a self-validating protocol for its synthesis, designed for researchers and drug development professionals.

Chemical Profiling and Structural Significance

The utility of 4-ethenyl-2-pyridinemethanol stems from its orthogonal reactivity. The vinyl group is primed for olefin metathesis or radical polymerization, while the primary alcohol can undergo esterification, oxidation, or etherification without interfering with the alkene.

Table 1: Quantitative Data and Chemical Properties

| Property | Value / Description |

| IUPAC Name | (4-ethenylpyridin-2-yl)methanol |

| CAS Registry Number | 196094-04-9 |

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.166 g/mol |

| SMILES String | OCc1cc(C=C)ccn1 |

| InChIKey | ZJJMMRSZOLQDRJ-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 33.1 Ų |

| Key Functional Moieties | Pyridine core (hydrogen bond acceptor), 4-vinyl (metathesis handle), 2-hydroxymethyl (conjugation site) |

Data corroborated by chemical registries and commercial fine chemical databases such as [1].

Historical Context: The Drive for Bifunctional Scaffolds

The compound first appeared in specialized chemical registries in the late 1990s, but its true value was unlocked during the surge of macrocyclic drug discovery in the 2000s and 2010s. Medicinal chemists targeting viral enzymes—specifically the NS3/4A protease of Flaviviridae viruses (such as Hepatitis C)—required rigid, heteroaromatic rings that could be incorporated into large macrocycles.

As detailed in the patent for macrocyclic inhibitors of Flaviviridae viruses ()[2], 4-ethenyl-2-pyridinemethanol is utilized as a foundational scaffold. The vinyl group allows for Ring-Closing Metathesis (RCM) using ruthenium-based Grubbs' catalysts to form the macrocyclic ring, while the hydroxymethyl group serves as an attachment point for peptide chains. This macrocyclization locks the drug into a bioactive conformation, significantly reducing the entropic penalty upon binding to the viral enzyme.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 4-ethenyl-2-pyridinemethanol requires precise control over cross-coupling conditions to prevent unwanted polymerization of the vinyl product or coordination of the palladium catalyst to the pyridine nitrogen.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: High-yield synthesis of 4-ethenyl-2-pyridinemethanol from (4-bromopyridin-2-yl)methanol.

Step 1: System Degassing and Preparation

-

Action: Dissolve 1.0 eq of (4-bromopyridin-2-yl)methanol and 1.2 eq of potassium vinyltrifluoroborate in a 3:1 mixture of Toluene/Water. Sparge the solution with Argon for 15 minutes.

-

Causality (Expertise): Oxygen rapidly quenches the active Pd(0) species. Degassing is critical to maintain the catalytic cycle. The biphasic solvent system is deliberately chosen: it solubilizes both the organic halide and the inorganic boron salt, facilitating the transmetalation step at the solvent interface.

Step 2: Catalyst Initiation

-

Action: Add 5 mol% Pd(dppf)Cl₂ and 3.0 eq of K₂CO₃. Heat the reaction mixture to 85°C under an Argon atmosphere.

-